1-(3,5-Dimethylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
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Overview
Description
1-(3,5-Dimethylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The compound’s structure features a urea moiety linked to a substituted phenyl ring and a piperazine ring, which may contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea typically involves the following steps:
Formation of the Urea Moiety: The reaction between an isocyanate and an amine to form the urea linkage.
Substitution Reactions: Introduction of the 3,5-dimethylphenyl group and the 4-phenylpiperazine group through nucleophilic substitution reactions.
Coupling Reactions: Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: Conversion of the phenyl rings to their corresponding quinones.
Reduction: Reduction of the urea moiety to amines.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea involves:
Molecular Targets: Binding to specific receptors or enzymes in the body.
Pathways Involved: Modulation of signaling pathways, such as G-protein coupled receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethylphenyl)-3-[3-(4-methylpiperazin-1-yl)propyl]urea: Similar structure with a methyl group instead of a phenyl group.
1-(3,5-Dimethylphenyl)-3-[3-(4-ethylpiperazin-1-yl)propyl]urea: Similar structure with an ethyl group instead of a phenyl group.
Uniqueness
1-(3,5-Dimethylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is unique due to the presence of both the 3,5-dimethylphenyl and 4-phenylpiperazine groups, which may confer distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C22H30N4O |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea |
InChI |
InChI=1S/C22H30N4O/c1-18-15-19(2)17-20(16-18)24-22(27)23-9-6-10-25-11-13-26(14-12-25)21-7-4-3-5-8-21/h3-5,7-8,15-17H,6,9-14H2,1-2H3,(H2,23,24,27) |
InChI Key |
VSSHERIMNKVYQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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